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molecular formula C3H4NO2- B8329488 Aziridine-2-carboxylate

Aziridine-2-carboxylate

Cat. No. B8329488
M. Wt: 86.07 g/mol
InChI Key: WBGBOXYJYPVLQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278943B2

Procedure details

To solution of methyl 2,3-dibromopropionate (25 mL, 198 mmol) in toluene at 5° C. was added triethylamine (55 mL, 0.39 mmol) in toluene (100 mL). After stirring for 5 min (S)-(1)-phenethylamine (25 mL, 198 mmol) in toluene (100 mL) was added dropwise. The suspension was refluxed for 3 h and allowed to cool down, filtered and the volatiles were evaporated under reduced pressure to give a residue that was purified by column chromatography (950 g of silica gel) with a gradient of 0-20% EtOAc in cyclohexane to yield to (S)-methyl 145)-1-phenylethyl)aziridine-2-carboxylate EBE 06044A as a yellow oil (17.31 g, 43% yield) and (R)-methyl 1-((S)-1-phenylethyl)aziridine-2-carboxylate EBE 06044B as a yellow oil (15.14 g, 37% yield).
Name
(R)-methyl 1-((S)-1-phenylethyl)aziridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-(1)-phenethylamine
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
43%
Yield
37%

Identifiers

REACTION_CXSMILES
BrC(CBr)C(OC)=O.C(N(CC)CC)C.[C:16]1([C@@H:22]([N@:24]2[CH2:26][CH:25]2[C:27]([O:29][CH3:30])=[O:28])[CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[NH:24]1[CH2:26][CH:25]1[C:27]([O-:29])=[O:28].[C:16]1([C@@H:22]([N@:24]2[CH2:26][CH:25]2[C:27]([O:29][CH3:30])=[O:28])[CH3:23])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
(R)-methyl 1-((S)-1-phenylethyl)aziridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C)[N@@]1C(C1)C(=O)OC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
BrC(C(=O)OC)CBr
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
(S)-(1)-phenethylamine
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (950 g of silica gel) with a gradient of 0-20% EtOAc in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
N1C(C1)C(=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.31 g
YIELD: PERCENTYIELD 43%
Name
Type
product
Smiles
C1(=CC=CC=C1)[C@H](C)[N@@]1C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.14 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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